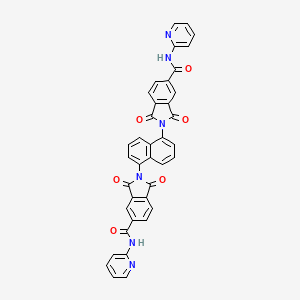
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), also known as NDI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDI is a versatile compound that can be synthesized using different methods, and its unique chemical structure allows for a wide range of applications in different fields, including materials science, drug discovery, and biochemistry.
Mécanisme D'action
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)'s mechanism of action is not well understood, but it is believed to act as a potent inhibitor of certain enzymes involved in cellular metabolism. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism, the induction of apoptosis in cancer cells, and the modulation of immune system function. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its versatility, which allows for a wide range of applications in different fields. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit excellent photophysical properties, making them promising candidates for advanced electronic devices. However, one of the limitations of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its relatively high cost, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in different cellular pathways, and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) and its potential side effects.
Méthodes De Synthèse
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using different methods, including the reaction of 2,3-pyridine dicarboxylic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then treated with an amine such as 2-aminopyridine to form 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide). Alternatively, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using a one-pot reaction of phthalic anhydride, 2-aminopyridine, and naphthalene-1,5-diamine in the presence of a catalyst such as sulfuric acid or acetic anhydride.
Applications De Recherche Scientifique
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been extensively studied for its potential applications in materials science, including the development of organic semiconductors, solar cells, and light-emitting diodes. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit high charge carrier mobility, good thermal stability, and excellent photophysical properties, making them promising candidates for advanced electronic devices.
Propriétés
IUPAC Name |
2-[5-[1,3-dioxo-5-(pyridin-2-ylcarbamoyl)isoindol-2-yl]naphthalen-1-yl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22N6O6/c45-33(41-31-11-1-3-17-39-31)21-13-15-25-27(19-21)37(49)43(35(25)47)29-9-5-8-24-23(29)7-6-10-30(24)44-36(48)26-16-14-22(20-28(26)38(44)50)34(46)42-32-12-2-4-18-40-32/h1-20H,(H,39,41,45)(H,40,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORLYNSYSZHPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=C5N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)



![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
